molecular formula C20H20N2O4 B2424818 N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-33-3

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2424818
CAS No.: 852368-33-3
M. Wt: 352.39
InChI Key: JJZSKECEDZARFT-UHFFFAOYSA-N
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Description

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features both an indole and an acetamide functional group

Scientific Research Applications

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many indole derivatives have been found to possess biological activity, including antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the acetamide group through a series of reactions involving protection and deprotection steps, as well as coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that minimize cost and maximize efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and acetamide-containing molecules. Examples include:

  • Indole-3-acetic acid
  • N-acetyltryptophan
  • 4-methoxyphenylacetamide

Uniqueness

What sets N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its specific structure provides a balance of hydrophobic and hydrophilic properties, making it versatile in various research and industrial contexts.

Properties

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-3-26-17-9-8-13(10-18(17)25-2)11-22-20(24)19(23)15-12-21-16-7-5-4-6-14(15)16/h4-10,12,21H,3,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZSKECEDZARFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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